1-(Morpholinomethyl)piperidin-2-one
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Overview
Description
1-(Morpholinomethyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of 1-(Morpholinomethyl)piperidin-2-one can be achieved through several routes. One common method involves the reaction of piperidin-2-one with morpholine in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as acetonitrile . Industrial production methods may involve multi-step processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Morpholinomethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as sodium hypochlorite or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium hypochlorite for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(Morpholinomethyl)piperidin-2-one exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Morpholinomethyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in organic synthesis.
Morpholine: Known for its use in corrosion inhibitors and pharmaceuticals.
Piperidin-2-one: A key intermediate in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its combined structural features of both morpholine and piperidin-2-one, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10-3-1-2-4-12(10)9-11-5-7-14-8-6-11/h1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDSEXCXEDYYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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